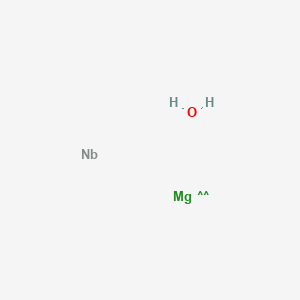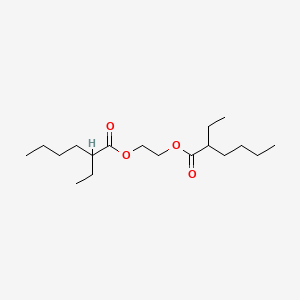
Glycol diethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycol diethylhexanoate is a synthetic ester commonly used in various industrial and cosmetic applications. It is derived from glycol and diethylhexanoic acid, resulting in a compound with the molecular formula C18H34O4 . This compound is known for its emollient and skin-conditioning properties, making it a valuable ingredient in personal care products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycol diethylhexanoate is synthesized through the esterification of glycol with diethylhexanoic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. After the reaction is complete, the product is purified through distillation or extraction to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Glycol diethylhexanoate primarily undergoes esterification and hydrolysis reactions. Esterification involves the reaction of glycol with diethylhexanoic acid to form the ester, while hydrolysis involves the breakdown of the ester into its constituent glycol and diethylhexanoic acid .
Common Reagents and Conditions
Esterification: Glycol, diethylhexanoic acid, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide), elevated temperatures.
Major Products Formed
Esterification: this compound.
Hydrolysis: Glycol and diethylhexanoic acid.
Applications De Recherche Scientifique
Glycol diethylhexanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Commonly used in the production of cosmetics, personal care products, and lubricants.
Mécanisme D'action
The primary mechanism of action of glycol diethylhexanoate is its ability to act as an emollient and skin-conditioning agent. It forms a protective barrier on the skin, preventing moisture loss and maintaining skin hydration. This compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin texture .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propylene glycol diethylhexanoate: Another ester with similar emollient properties, used in cosmetics and personal care products.
Neopentyl this compound: A related compound with similar applications in the cosmetics industry.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of hydrophilic and lipophilic properties. This balance makes it highly effective as an emollient and skin-conditioning agent, offering a smooth and non-greasy texture to formulations .
Propriétés
Numéro CAS |
79793-05-8 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
2-(2-ethylhexanoyloxy)ethyl 2-ethylhexanoate |
InChI |
InChI=1S/C18H34O4/c1-5-9-11-15(7-3)17(19)21-13-14-22-18(20)16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
Clé InChI |
XCQFTFZCTGZCNP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OCCOC(=O)C(CC)CCCC |
Numéros CAS associés |
9004-93-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,6S,9S,12Z,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide](/img/structure/B12339443.png)

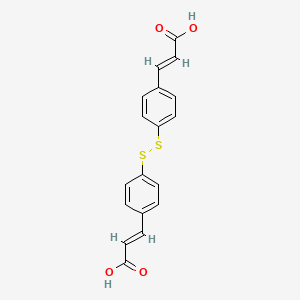


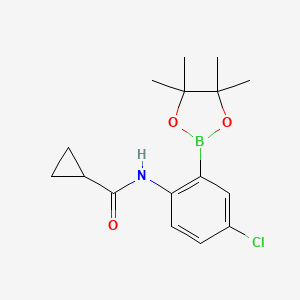

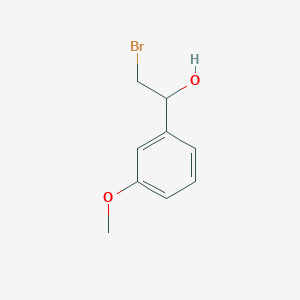
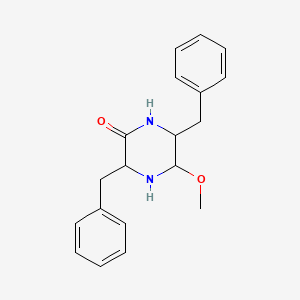


![[(3aR,4R,6Z,9S,10Z,11aR)-9-acetyloxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B12339538.png)
